molecular formula C6H9N3O2 B13914995 (5R)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione

(5R)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione

Cat. No.: B13914995
M. Wt: 155.15 g/mol
InChI Key: YRYCOOMEQSXVLJ-ZCFIWIBFSA-N
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Description

(5R)-1,3,7-Triazaspiro[44]nonane-2,4-dione is a heterocyclic compound characterized by a spiro structure, which includes a triaza ring fused with a nonane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione typically involves the reaction of appropriate amines with cyclic anhydrides under controlled conditions. One common method includes the use of a copper-catalyzed oxidative dehydrogenative annulation of oximes with α-amino ketones . This method allows for the formation of the triazaspiro structure through a series of oxidative and dehydrogenative steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired compound efficiently.

Chemical Reactions Analysis

Types of Reactions

(5R)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like halides, amines, and alcohols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

(5R)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5R)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, blocking the activity of enzymes involved in critical biological processes. This inhibition can lead to the disruption of cellular functions, making it a potential candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5R)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione is unique due to its specific spiro structure and the presence of three nitrogen atoms in the ring. This configuration imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

(5R)-1,3,7-triazaspiro[4.4]nonane-2,4-dione

InChI

InChI=1S/C6H9N3O2/c10-4-6(1-2-7-3-6)9-5(11)8-4/h7H,1-3H2,(H2,8,9,10,11)/t6-/m1/s1

InChI Key

YRYCOOMEQSXVLJ-ZCFIWIBFSA-N

Isomeric SMILES

C1CNC[C@@]12C(=O)NC(=O)N2

Canonical SMILES

C1CNCC12C(=O)NC(=O)N2

Origin of Product

United States

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